molecular formula C40H51N4O8P B038862 3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 113901-09-0

3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No.: B038862
CAS No.: 113901-09-0
M. Wt: 746.8 g/mol
InChI Key: ZWSYOGREAHUSTH-MVJBHFAZSA-N
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Description

3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a useful research compound. Its molecular formula is C40H51N4O8P and its molecular weight is 746.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic molecule characterized by multiple functional groups, including phosphanyl and nitrile groups. Its intricate structure suggests potential biological activity, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₄₃H₅₅N₄O₁₀P, with a molecular weight of approximately 818.89 g/mol. The stereochemistry is defined by its (2R,3S,5R) configuration, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₄₃H₅₅N₄O₁₀P
Molecular Weight818.89 g/mol
CAS Number163878-63-5
PurityNot specified

Potential Biological Activities

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The structural characteristics suggest potential antimicrobial activity against various pathogens.
  • Immunomodulatory Effects : The compound may influence immune system functions by modulating cytokine production or immune cell activity.

The biological mechanisms through which this compound may exert its effects can be inferred from related studies:

  • Enzyme Inhibition : Compounds with phosphanyl groups often act as enzyme inhibitors, affecting pathways critical for cell growth and survival.
  • Receptor Interaction : The aromatic systems may facilitate binding to specific receptors involved in signaling pathways related to inflammation and immune responses.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally similar compounds:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with similar phosphanyl structures exhibited potent anticancer activity against various tumor cell lines through the induction of apoptosis (Cox et al., 1985).
  • Antimicrobial Activity : Research highlighted in Pharmaceutical Research indicated that compounds featuring methoxyphenyl groups displayed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria (Antonioli et al., 2019).
  • Immunomodulation : A review in Nature Reviews Immunology discussed the role of purinergic signaling in immune modulation and suggested that phosphoramidite derivatives could enhance or inhibit immune responses depending on their structure (Pawson et al., 2014).

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H51N4O8P/c1-27(2)44(28(3)4)53(50-23-11-22-41)52-35-24-37(43-25-29(5)38(45)42-39(43)46)51-36(35)26-49-40(30-12-9-8-10-13-30,31-14-18-33(47-6)19-15-31)32-16-20-34(48-7)21-17-32/h8-10,12-21,27-29,35-37H,11,23-26H2,1-7H3,(H,42,45,46)/t29?,35-,36+,37+,53?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSYOGREAHUSTH-MVJBHFAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H51N4O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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